N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazole and benzothiazole derivatives involves various chemical reactions, including cyclization, acylation, alkylation, and esterification processes. For instance, a method involving the cyclization of thioamide with 2-chloroacetoacetate resulted in a compound with a yield above 60% (Tang Li-jua, 2015). Another example is the synthesis of 2-(2′-(2″-Toluene sulfonyl ester ethoxy)-4′-N-trifluoroacetyl-phenyl) benzothiazole, showcasing a process including acylation, alkylation, and esterification, with an overall yield of 31.7% (Lu Chun-xiong, 2011).
Molecular Structure Analysis
Crystal structure and molecular docking studies are essential for understanding the molecular structure of benzothiazole derivatives. For example, the crystal structure of a related compound was established through spectral analysis and X-ray diffraction studies, revealing the stabilization of the structure by various hydrogen bonds and π···π interactions (P. Sharma et al., 2016). Docking studies have also been conducted to assess the binding modes and potential biological activity of these compounds (V. V. Pavlova et al., 2022).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions that lead to the formation of new compounds with diverse properties. For instance, the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride forms new compounds with potential antimicrobial activity (YN Spoorthy et al., 2021).
Physical Properties Analysis
The physical properties, such as crystallization and solubility, play a crucial role in the application and study of these compounds. The detailed physical properties are often characterized through crystallography and solubility studies, providing insights into the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are fundamental for understanding the applications and limitations of these compounds. For example, derivatives have been synthesized for their reactivity and potential as biologically active substances, highlighting the diverse applications and importance of understanding their chemical properties (V. V. Pavlova et al., 2022).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S3/c21-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-27-17)12-22-19(24)20-23-15-4-1-2-5-16(15)28-20/h1-11,18H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSXJGDRQSWAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.